![molecular formula C17H16O3 B14029105 4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-1,3-dioxolane with a biphenyl derivative under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also facilitate interactions with hydrophobic regions of biological membranes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene: Contains a methylenedioxy group instead of a biphenyl structure.
Uniqueness
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a dioxolane ring, biphenyl structure, and aldehyde functional group.
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-17(19-10-11-20-17)16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9,12H,10-11H2,1H3 |
Clé InChI |
ODNXFBBGBQNRFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
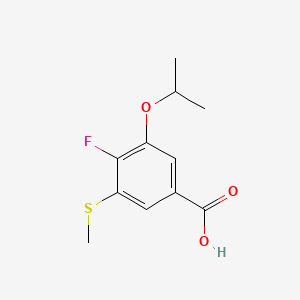

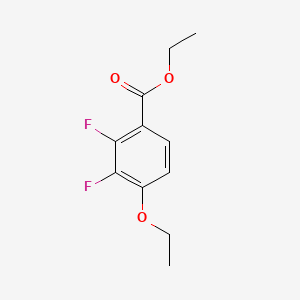
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
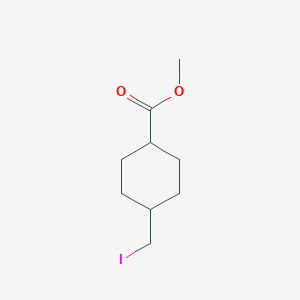
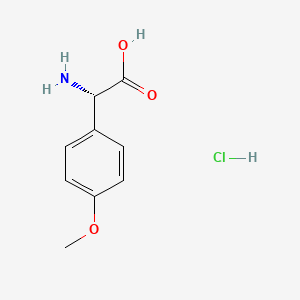

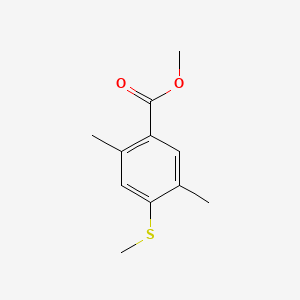

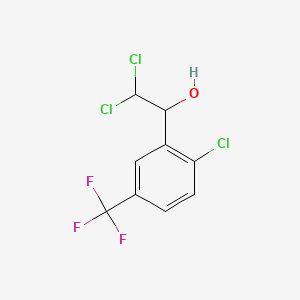
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
